molecular formula C15H11ClN4OS2 B2911040 1-((2-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1215623-86-1

1-((2-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2911040
CAS No.: 1215623-86-1
M. Wt: 362.85
InChI Key: QALUGDCJSPVNAD-UHFFFAOYSA-N
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Description

1-((2-Chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a synthetic organic compound belonging to the class of thienotriazolopyrimidines. This compound is characterized by its complex fused ring structure, which includes a thieno ring, a triazolo ring, and a pyrimidinone moiety. The presence of a 2-chlorobenzylthio group and a methyl group further enhances its chemical diversity and potential biological activity.

Preparation Methods

The synthesis of 1-((2-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno Ring: Starting from a suitable thiophene derivative, the thieno ring is constructed through cyclization reactions.

    Introduction of the Triazolo Ring: The triazolo ring is introduced via a cycloaddition reaction involving an azide and an alkyne or nitrile.

    Pyrimidinone Formation: The pyrimidinone moiety is synthesized through condensation reactions involving appropriate amines and carbonyl compounds.

    Attachment of the 2-Chlorobenzylthio Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group on the intermediate compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-((2-Chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their reduced forms.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the cleavage of the thioether bond.

Common reagents used in these reactions include oxidizing agents (e.g., H₂O₂, KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines, thiols). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((2-Chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It may be used in the development of new materials with specific properties, such as in the design of novel pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-((2-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or altering receptor function. Pathways involved may include signal transduction, cell cycle regulation, or apoptosis, depending on the biological context.

Comparison with Similar Compounds

Similar compounds include other thienotriazolopyrimidines and related heterocyclic structures. For example:

    Thieno[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the attached functional groups.

    Triazolopyrimidines: Variations in the triazolo ring or substituents can lead to different biological activities.

    Benzylthio Derivatives: Compounds with different benzylthio substituents can exhibit unique properties.

The uniqueness of 1-((2-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one lies in its specific combination of functional groups and fused ring system, which confer distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

12-[(2-chlorophenyl)methylsulfanyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4OS2/c1-19-13(21)12-11(6-7-22-12)20-14(19)17-18-15(20)23-8-9-4-2-3-5-10(9)16/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALUGDCJSPVNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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